

A Technical Guide to the Solubility and Stability of 13-Bromo-1-tridecanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *13-Bromo-1-tridecanol*

Cat. No.: *B047752*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and scientific understanding of the solubility and stability of **13-Bromo-1-tridecanol** (CAS No. 116754-58-6). This information is critical for its effective use in research, development, and manufacturing processes.

Core Properties of 13-Bromo-1-tridecanol

13-Bromo-1-tridecanol is a bifunctional organic molecule featuring a terminal hydroxyl group and a terminal bromine atom on a thirteen-carbon chain. This structure makes it a versatile intermediate in chemical synthesis.[\[1\]](#)

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₇ BrO	[2]
Molecular Weight	279.26 g/mol	[2]
Appearance	White to off-white solid	[3]
Melting Point	59 °C	[3]
Boiling Point	338.0 ± 15.0 °C (Predicted)	[3]
Density	1.100 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	15.20 ± 0.10 (Predicted)	[3]

Solubility Profile

Precise quantitative solubility data for **13-Bromo-1-tridecanol** in various solvents is not readily available in published literature. However, its solubility characteristics can be inferred from its chemical structure and by analogy to similar long-chain alcohols. The long, nonpolar thirteen-carbon chain is the dominant feature of the molecule, suggesting it will behave similarly to other long-chain fatty alcohols. The presence of a terminal hydroxyl group provides some capacity for hydrogen bonding, while the bromine atom adds to the molecule's polarity.

The non-brominated analog, 1-tridecanol, is reported to be insoluble in water but soluble in alcohol and ether.[\[4\]](#) This provides a strong basis for predicting the solubility of **13-Bromo-1-tridecanol**.

Solvent Type	Predicted Solubility	Rationale
Water & Polar Protic Solvents	Insoluble to Very Sparingly Soluble	The long hydrophobic carbon chain significantly outweighs the hydrophilic character of the terminal hydroxyl group, leading to poor solubility in water.
Polar Aprotic Solvents (e.g., Acetone, DMSO)	Moderately Soluble to Soluble	These solvents can interact with the polar ends of the molecule without the strong hydrogen-bonding network of water, allowing for better solvation of the hydrocarbon chain.
Non-Polar & Weakly Polar Organic Solvents (e.g., Hexane, Toluene, Diethyl Ether)	Soluble to Freely Soluble	The principle of "like dissolves like" suggests that the long nonpolar alkyl chain will readily dissolve in nonpolar organic solvents.
Alcohols (e.g., Ethanol, Methanol)	Soluble	The hydroxyl group of the alcohols can hydrogen bond with the hydroxyl group of 13-Bromo-1-tridecanol, and the alkyl portion of the solvent can interact with the long carbon chain.

Stability Considerations

The stability of **13-Bromo-1-tridecanol** is a critical factor for its storage and handling. As a bromo-organic compound, it is susceptible to several degradation pathways.

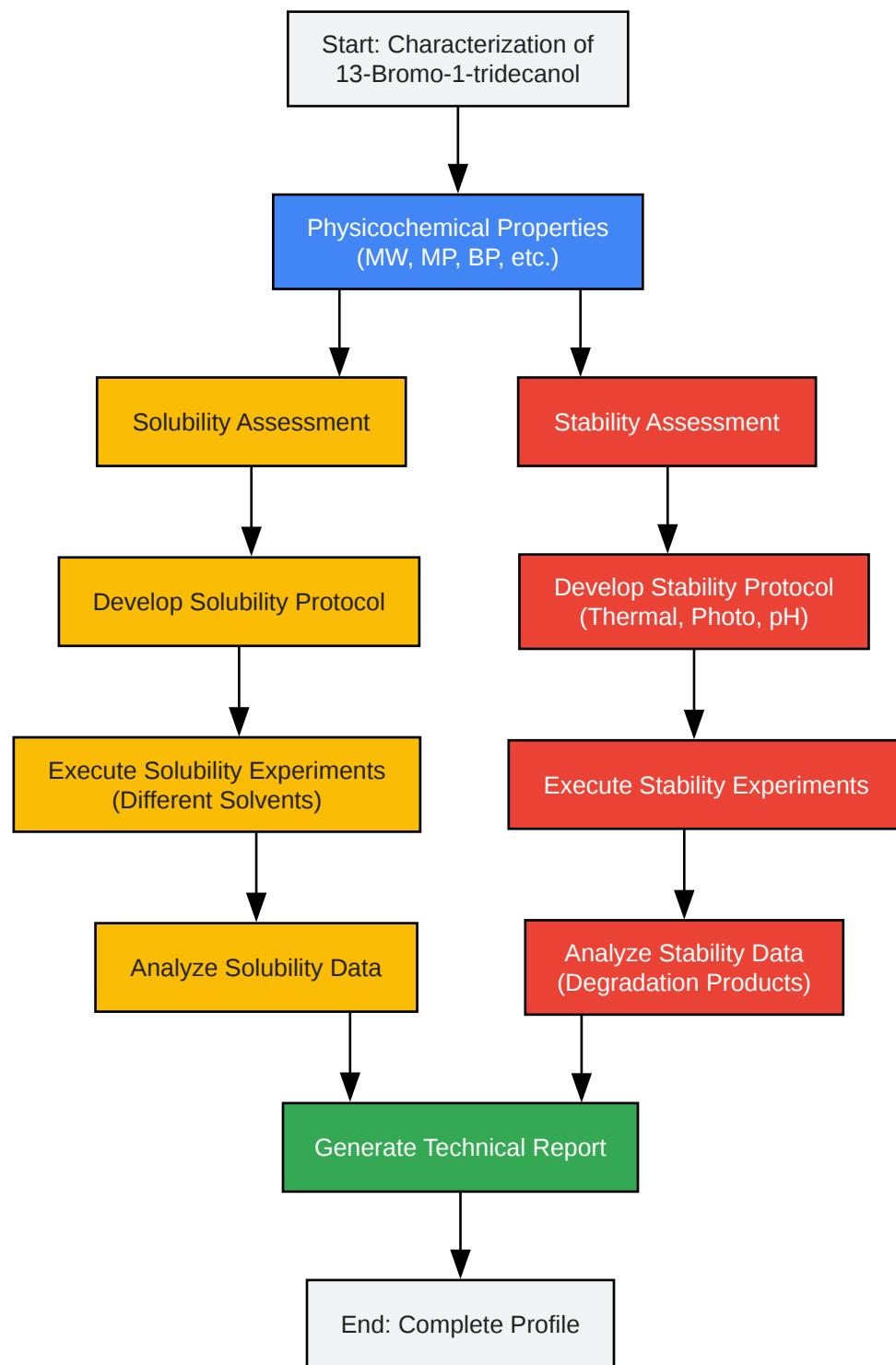
Condition	Stability Profile	Potential Degradation Pathways
Thermal Stress	Potentially Unstable at Elevated Temperatures	Cleavage of the carbon-bromine (C-Br) bond can occur, leading to the formation of radicals or elimination products. ^[5]
Photochemical Decomposition	Sensitive to Light, Especially UV	Exposure to light can induce homolytic cleavage of the C-Br bond, generating radical intermediates that can lead to undesired side reactions. ^[5]
Reaction with Bases	Reactive	Strong bases can promote dehydrobromination, an elimination reaction that forms an alkene. ^[5]
Reaction with Nucleophiles	Reactive	Strong nucleophiles can displace the bromide ion in substitution reactions. ^[5] Hydrolysis, a reaction with water, can occur, particularly under conditions that favor nucleophilic substitution. ^[6]
Recommended Storage	Store at 2-8°C in a dry, sealed container	These conditions minimize exposure to moisture, heat, and light, thereby preserving the integrity of the compound.

Experimental Protocols

General Protocol for Solubility Determination

A general protocol for determining the solubility of a compound like **13-Bromo-1-tridecanol** is as follows:

- Preparation of Saturated Solution:
 - Add an excess amount of **13-Bromo-1-tridecanol** to a known volume of the desired solvent in a sealed container.
 - Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solid:
 - Allow the mixture to settle.
 - Carefully separate the saturated solution from the excess solid by filtration or centrifugation.
- Quantification:
 - Take a known volume of the clear, saturated solution.
 - Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or by gentle heating under vacuum).
 - Weigh the remaining solid residue of **13-Bromo-1-tridecanol**.
- Calculation:
 - Calculate the solubility in terms of g/100 mL or other desired units based on the mass of the residue and the volume of the solution taken.


General Protocol for Stability Assessment (Thermal)

- Sample Preparation:
 - Accurately weigh samples of **13-Bromo-1-tridecanol** into several vials.
- Incubation:
 - Place the vials in ovens or incubators set to different temperatures (e.g., 40°C, 60°C, 80°C).

- Time Points:
 - At specified time intervals (e.g., 1, 2, 4, 8 weeks), remove a vial from each temperature.
- Analysis:
 - Dissolve the contents of each vial in a suitable solvent.
 - Analyze the solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, to quantify the amount of remaining **13-Bromo-1-tridecanol** and identify any degradation products.
- Data Evaluation:
 - Plot the concentration of **13-Bromo-1-tridecanol** against time for each temperature to determine the degradation rate.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the characterization of the solubility and stability of a chemical compound like **13-Bromo-1-tridecanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Solubility and Stability Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. 13-Bromo-1-tridecanol | C13H27BrO | CID 1636619 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 13-BROMO-1-TRIDECANOL price,buy 13-BROMO-1-TRIDECANOL - chemicalbook
[chemicalbook.com]
- 4. 1-Tridecanol | C13H28O | CID 8207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- To cite this document: BenchChem. [A Technical Guide to the Solubility and Stability of 13-Bromo-1-tridecanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b047752#solubility-and-stability-of-13-bromo-1-tridecanol\]](https://www.benchchem.com/product/b047752#solubility-and-stability-of-13-bromo-1-tridecanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com